4-Carbamoylthiophene-2-carboxylic acid
Overview
Description
4-Carbamoylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5NO3S . It has a molecular weight of 171.18 . This compound is used in diverse scientific research due to its unique properties, making it ideal for studying organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H, (H2,7,8) (H,9,10) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Electrostatic Assembly of Colloidal Particles
The study by Gole, Sainkar, and Sastry (2000) focused on the electrostatically controlled organization of carboxylic acid derivatized colloidal silver particles on amine-terminated self-assembled monolayers (SAMs). This research illustrates the use of carboxylic acid groups for modulating electrostatic interactions, enabling control over surface coverage of colloidal particles on SAM surfaces, which is pertinent to the development of nanomaterials and sensor technologies (Gole, Sainkar, & Sastry, 2000).
Microwave-assisted Synthesis
Hesse, Perspicace, and Kirsch (2007) demonstrated the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives. This efficient method of synthesizing thiophene derivatives showcases the adaptability and potential of thiophene-based compounds in pharmaceutical and organic chemistry, leveraging microwave irradiation for rapid synthesis (Hesse, Perspicace, & Kirsch, 2007).
Synthesis of 2-Aminothiophenes
Tormyshev et al. (2006) explored the one-pot Gewald synthesis of 2-aminothiophenes, highlighting the utility of thiophene derivatives in organic synthesis, particularly for compounds bearing various aryl groups. Such methodologies are crucial for developing novel organic compounds with potential applications in drug discovery and materials science (Tormyshev et al., 2006).
Antimicrobial Activity of 2-Aminothiophenes
Prasad et al. (2017) reported the synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity. This study underscores the biological relevance of thiophene derivatives, offering insights into their potential as antimicrobial agents, which is critical for the development of new therapeutic agents (Prasad et al., 2017).
Conductive Polymers and Solar Cells
Tan et al. (2016) investigated high conductive PEDOT via post-treatment by halobenzoic for high-efficiency ITO-free and transporting layer-free organic solar cells. This study showcases the application of thiophene derivatives in enhancing the conductivity of polymers for use in organic solar cell devices, indicative of the role of carboxylic acid derivatives in renewable energy technologies (Tan et al., 2016).
Safety and Hazards
The safety information for 4-Carbamoylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-carbamoylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHSGKLHGCKCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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